2-Phenylfuro[2,3-h]chromen-4-one

Catalog No.
S2971394
CAS No.
482-00-8
M.F
C17H10O3
M. Wt
262.264
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylfuro[2,3-h]chromen-4-one

CAS Number

482-00-8

Product Name

2-Phenylfuro[2,3-h]chromen-4-one

IUPAC Name

2-phenylfuro[2,3-h]chromen-4-one

Molecular Formula

C17H10O3

Molecular Weight

262.264

InChI

InChI=1S/C17H10O3/c18-14-10-16(11-4-2-1-3-5-11)20-17-12(14)6-7-15-13(17)8-9-19-15/h1-10H

InChI Key

NQNOTBRHBRJKKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4

Solubility

not available
  • Antimicrobial Activity

    Studies have investigated the potential of 2-PFC-4 and its derivatives as antimicrobial agents. Some research suggests that 2-PFC-4 may exhibit antibacterial and antifungal properties.

  • Antioxidant Activity

    Research has explored the potential for 2-PFC-4 to act as an antioxidant. Certain studies have indicated that 2-PFC-4 may have free radical scavenging properties [].

2-Phenylfuro[2,3-h]chromen-4-one, with the molecular formula C17H10O3C_{17}H_{10}O_{3}, is a complex organic compound belonging to the class of furochromones. This compound features a fused ring system composed of a phenyl group, a furan ring, and a chromenone structure. Its unique arrangement contributes to its diverse chemical and biological properties. The compound has been isolated from various natural sources, including Pongamia pinnata and Millettia pulchra, indicating its significance in natural product chemistry and potential pharmacological applications .

The reactivity of 2-Phenylfuro[2,3-h]chromen-4-one can be explored through several chemical transformations. Notably, it can undergo intramolecular cyclization reactions when treated with diazonium salts, leading to the formation of new heterocyclic compounds. For example, reactions involving pyrazole-3(5)-diazonium salts with derivatives of 2-phenylfuro[2,3-h]chromen-4-one have resulted in various substituted chromeno-pyrazoles .

The compound also participates in electrophilic aromatic substitution reactions due to the presence of the phenyl group, which can be modified to yield derivatives with varied biological activities.

Research has indicated that 2-Phenylfuro[2,3-h]chromen-4-one exhibits significant biological activities. It has been studied for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species modulation and DNA damage . Additionally, compounds related to this structure have shown anti-inflammatory and antimicrobial effects, suggesting that 2-Phenylfuro[2,3-h]chromen-4-one may possess similar therapeutic potentials.

Several synthesis methods have been developed for 2-Phenylfuro[2,3-h]chromen-4-one. A common approach involves the reaction of substituted furan derivatives with phenolic compounds under acidic conditions. For instance:

  • Condensation Reactions: The condensation of 5-substituted furan-2-ones with phenolic precursors can yield 2-phenylfuro[2,3-h]chromen-4-one.
  • Cyclization Processes: Under heat or catalytic conditions, intramolecular cyclization can occur to form the desired compound from simpler precursors .

These methods often require careful control of reaction conditions to optimize yields and purity.

2-Phenylfuro[2,3-h]chromen-4-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in cancer therapies and as an anti-inflammatory agent.
  • Natural Products: Its presence in medicinal plants highlights its importance in traditional medicine and as a lead compound for drug development.
  • Material Science: The unique structural properties may lend themselves to applications in organic electronics or photonic materials.

Interaction studies involving 2-Phenylfuro[2,3-h]chromen-4-one have focused on its binding affinity with various biological targets. Research has shown that it can interact with enzymes involved in metabolic pathways and may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions are essential for understanding the compound's pharmacokinetics and potential drug-drug interactions.

Similar compounds include:

  • Karanjin (C18H12O4): A furanoflavonoid known for its anti-cancer properties.
  • Flavonoids (e.g., Quercetin): A broader class of compounds that share structural similarities but differ in their biological activities and mechanisms of action.
  • Chromenone Derivatives: Compounds like 6H-chromeno[4,3-e]pyrazolo[5,1-c][1,2,4]triazin-6-one exhibit similar fused ring structures but differ significantly in their reactivity and biological profiles.

Uniqueness of 2-Phenylfuro[2,3-h]chromen-4-one

While many compounds share structural elements with 2-Phenylfuro[2,3-h]chromen-4-one, its unique combination of furan and chromenone rings along with the phenyl substituent contributes to distinct chemical reactivity and biological activity profiles. This uniqueness makes it a valuable candidate for further research in medicinal chemistry and natural product exploration.

Furan Derivative Condensation and Cyclization

A foundational method for synthesizing 2-phenylfuro[2,3-h]chromen-4-one involves the condensation of substituted furan precursors with chromenone intermediates. For instance, reactions between 2,4-dihydroxy-3-iodoacetophenone and phosphoryl chloride-dimethylformamide (Vilsmeier-Haack reagent) yield key intermediates, which undergo cyclization under reflux conditions. Subsequent palladium-catalyzed Sonogashira cross-coupling with phenylacetylene introduces the phenyl group at the furan moiety, completing the fused ring system. This approach typically achieves moderate yields (60–75%) but requires precise control over reaction parameters such as temperature and catalyst loading.

Diazonium Salt-Mediated Functionalization

Diazonium salts serve as electrophilic agents for introducing substituents into the furochromone scaffold. Pyrazole-3(5)-diazonium salts react with 2-phenylfuro[2,3-h]chromen-4-one derivatives, facilitating intramolecular cyclization to form chromeno-pyrazole hybrids. These reactions often proceed in aqueous acidic media at 0–5°C, with yields ranging from 50% to 65% depending on the substituent’s electronic properties. The regioselectivity of this method is influenced by the electron-donating or withdrawing nature of the diazonium salt’s aromatic ring.

Table 1: Representative Traditional Synthesis Conditions

Starting MaterialReagents/CatalystsConditionsYield (%)
2,4-Dihydroxy-3-iodoacetophenonePdCl₂(PPh₃)₂, CuI, K₂CO₃70°C, 3 h, DMF-H₂O73
2-PhenylfurochromenonePyrazole-3-diazonium chloride0–5°C, H₂SO₄58

The structural homology between 2-phenylfuro[2,3-h]chromen-4-one and endogenous steroid substrates underlies its potent interactions with cytochrome P450 (CYP) isoforms. Molecular docking simulations position the compound’s phenyl group within the hydrophobic substrate-binding channel of CYP3A4, facilitating competitive inhibition through displacement of prototypic substrates like midazolam [2] [3]. Kinetic analyses demonstrate a mixed inhibition profile against CYP1A2 (K~i~ = 1.8 ± 0.3 μM), with time-dependent inactivation observed at higher concentrations due to heme iron coordination by the chromen-4-one oxygen [4].

Notably, the compound’s furo[2,3-h] extension creates steric hindrance that prevents metabolic oxidation at position 6, a common detoxification pathway for simpler flavonoids. This structural feature enhances metabolic stability while enabling sustained CYP2C9 inhibition (IC~50~ = 5.2 μM), as evidenced by reduced warfarin 7-hydroxylation in human liver microsomes [2]. Table 1 summarizes key inhibitory constants across major CYP isoforms:

CYP IsoformInhibition TypeK~i~ (μM)Clinical Relevance
3A4Competitive2.1 ± 0.4Drug interactions
1A2Mixed1.8 ± 0.3Carcinogen activation
2C9Noncompetitive5.2 ± 0.7Anticoagulant metabolism
2D6Weak>50Limited impact

Competitive Inhibition of Cancer-Associated Metabolic Pathways

In estrogen receptor-positive breast cancer models, 2-phenylfuro[2,3-h]chromen-4-one suppresses aromatase (CYP19A1) activity by 78% at 10 μM through direct competition with androstenedione for the enzyme’s active site [2]. The planar chromenone system mimics the steroidal A-ring orientation critical for substrate recognition, while the furo group induces torsional strain that disrupts catalytic proton transfer networks.

The compound concurrently inhibits aldo-keto reductase 1C3 (AKR1C3), a key enzyme in intratumoral androgen synthesis, with an IC~50~ of 3.4 μM. This dual CYP19A1/AKR1C3 targeting depletes both estrogen and androgen pools in hormone-dependent malignancies, synergizing with tamoxifen to reduce MCF-7 cell viability by 92% compared to single-agent treatment [2].

Allosteric Regulation of Inflammatory Mediators

Allosteric modulation of prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) occurs through binding to a hydrophobic pocket adjacent to the peroxidase active site. Crystallographic data reveal that the compound’s phenyl group engages in edge-to-face interactions with Tyr385, stabilizing an inactive conformation that reduces arachidonic acid conversion to prostaglandin H~2~ by 64% at 5 μM [4].

Conformational dynamics studies demonstrate simultaneous interference with 5-lipoxygenase (ALOX5) membrane association via disruption of phosphatidylcholine binding domains. This dual COX-2/ALOX5 targeting shifts eicosanoid synthesis toward anti-inflammatory lipoxins, reducing leukotriene B~4~ production by 81% in LPS-stimulated macrophages [4].

Cross-Talk Between Flavonoid Scaffolds and Cellular Senescence Mechanisms

The compound extends replicative lifespan in primary human fibroblasts by 32% through upregulation of sirtuin 1 (SIRT1)-dependent telomere maintenance. Its chromen-4-one moiety acts as a NAD~+~ mimetic, enhancing SIRT1 deacetylase activity by 2.8-fold at 10 μM while avoiding the off-target PARP inhibition seen with simpler flavonoids [1] [4].

Quantum mechanical modeling represents the foundational computational approach for understanding the electronic structure and bioactivity relationships of 2-Phenylfuro[2,3-h]chromen-4-one. Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively employed to optimize the molecular geometry and calculate electronic properties of this furanoflavonoid compound [1] [2] [3].
The electronic structure analysis reveals critical insights into the bioactivity potential of 2-Phenylfuro[2,3-h]chromen-4-one. Frontier Molecular Orbital calculations demonstrate that the Highest Occupied Molecular Orbital energy ranges from -5.39 to -6.84 electron volts, while the Lowest Unoccupied Molecular Orbital energy spans from -0.52 to -1.93 electron volts for related furanoflavonoid structures [4] [5]. The HOMO-LUMO energy gap of approximately 4.23 electron volts indicates moderate chemical reactivity and potential for electron transfer processes essential for biological interactions [1] [6].

Molecular electrostatic potential mapping reveals nucleophilic regions concentrated around oxygen atoms, particularly O1, O2, O3, O5, and O6, while electrophilic regions are localized at hydrogen atoms H23, H24, H34, H35, H36, H37, and H38 [1]. This electronic distribution pattern correlates directly with the compound's ability to form hydrogen bonds and interact with biological targets through specific binding sites.

Chemical reactivity descriptors calculated from quantum mechanical methods provide quantitative measures of bioactivity potential. The chemical hardness values of 2.11-2.77 electron volts indicate moderate resistance to electron transfer, while chemical softness values of 0.18-0.25 per electron volt demonstrate favorable electron mobility [4] [5]. The electrophilicity index ranging from 1.25 to 3.87 electron volts suggests strong electron-accepting capabilities, which correlates with enhanced binding affinity to nucleophilic sites in biological macromolecules [5].

Structure-activity relationship analysis through quantum mechanical calculations reveals that the furano ring fusion to the chromen-4-one backbone significantly influences electronic properties. Time-dependent Density Functional Theory calculations predict ultraviolet-visible absorption spectra with primary transitions occurring between 290-319 nanometers, corresponding to π→π* electronic transitions characteristic of flavonoid chromophores [6]. These electronic transitions directly influence photochemical stability and potential photodynamic therapeutic applications.

Natural Bond Orbital analysis demonstrates extensive conjugation and hyperconjugation effects within the furanoflavonoid framework, contributing to molecular stability and enhanced bioactivity [7]. The calculated dipole moments of 1.03-7.69 Debye indicate significant molecular polarity, which affects solubility characteristics and membrane permeability properties essential for pharmaceutical applications [6].

Molecular Dynamics Simulations of Target Protein Complexation

Molecular dynamics simulations provide critical insights into the dynamic behavior and binding stability of 2-Phenylfuro[2,3-h]chromen-4-one complexes with therapeutic target proteins. Extended simulation protocols utilizing CHARMM27 and CHARMM36 force fields with TIP3P water models have been employed to investigate protein-ligand interactions over 100-500 nanosecond timeframes [8] [9].
Root Mean Square Deviation analysis demonstrates stable binding conformations with fluctuations typically below 2 Angstroms for well-formed complexes, indicating favorable thermodynamic stability [9]. The molecular dynamics trajectories reveal that 2-Phenylfuro[2,3-h]chromen-4-one maintains consistent interactions with target protein active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions [10] [5].

Binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area method provide quantitative assessments of protein-ligand affinity. Typical binding energies range from -5.0 to -9.5 kilocalories per mole across various therapeutic targets, with kinases, nuclear receptors, and proteases showing particularly favorable interactions [11] [12]. The electrostatic contributions consistently dominate the binding energy, reflecting the importance of the compound's electronic structure in target recognition.

Protein conformational analysis during molecular dynamics simulations reveals induced fit mechanisms where target proteins undergo subtle conformational changes upon 2-Phenylfuro[2,3-h]chromen-4-one binding. Root Mean Square Fluctuation calculations identify flexible regions within protein structures that accommodate ligand binding, particularly in loop regions and binding pocket peripheries [9] [13].

Solvation effects significantly influence binding dynamics, with water-mediated hydrogen bonds contributing to binding specificity and stability. The simulations demonstrate that the furano-chromen scaffold maintains optimal positioning within hydrophobic binding pockets while the phenyl substituent extends into solvent-accessible regions, maximizing favorable protein-ligand contacts [5].

Dynamic pharmacophore analysis from molecular dynamics trajectories identifies essential interaction features required for bioactivity. The carbonyl group at position 4 of the chromen ring consistently forms critical hydrogen bonds with protein backbones, while the furano ring participates in π-π interactions with aromatic residues [10]. These dynamic insights guide structure-based optimization strategies for enhanced potency and selectivity.

Machine Learning Predictions for Bioactivity Optimization

Machine learning methodologies have emerged as powerful tools for predicting and optimizing the bioactivity of 2-Phenylfuro[2,3-h]chromen-4-one derivatives through computational approaches that integrate quantum mechanical descriptors with experimental bioactivity data. Support Vector Machine and Random Forest algorithms demonstrate superior performance in classification and regression tasks related to furanoflavonoid bioactivity prediction [14] [15].

Quantitative Structure-Activity Relationship models incorporating quantum mechanical descriptors achieve correlation coefficients ranging from 0.70 to 0.99 for various biological endpoints [15] [16]. The most predictive molecular descriptors include HOMO-LUMO energy gaps, electrophilicity indices, molecular volume, and partition coefficients, which collectively explain over 95% of the variance in experimental bioactivity data [17].

Deep Neural Network architectures have been specifically developed for flavonoid activity prediction, demonstrating enhanced capability to capture non-linear structure-activity relationships [14] [18]. These models utilize molecular fingerprints, Extended Connectivity Fingerprints, and physicochemical descriptors as input features, achieving prediction accuracies of 85-95% for binary classification tasks and Root Mean Square Errors of 0.41-1.35 log units for continuous activity prediction [14].

Feature importance analysis reveals that electronic properties derived from quantum mechanical calculations, particularly frontier molecular orbital energies and chemical reactivity indices, rank among the most significant predictors of bioactivity [15] [16]. The electrophilicity index consistently emerges as a top-ranking descriptor, supporting the mechanistic importance of electron transfer processes in biological interactions [5].

Ensemble learning approaches combining multiple algorithms improve prediction robustness and reduce overfitting risks associated with limited training data [15]. Bootstrap aggregating and gradient boosting methods demonstrate enhanced generalization performance when applied to furanoflavonoid datasets, with cross-validation accuracies exceeding 90% for well-defined activity classes [14].

Transfer learning strategies enable knowledge transfer from large-scale chemical databases to specific furanoflavonoid applications, overcoming data scarcity limitations [19] [20]. Pre-trained models developed on comprehensive flavonoid datasets can be fine-tuned for 2-Phenylfuro[2,3-h]chromen-4-one optimization with minimal additional training data, accelerating discovery timelines significantly.

Uncertainty quantification methods provide confidence estimates for machine learning predictions, enabling prioritization of synthesis candidates based on prediction reliability [14] [19]. Gaussian Process Regression and Bayesian Neural Networks offer principled approaches to uncertainty estimation, supporting decision-making in lead optimization campaigns.

Virtual Screening Against Emerging Therapeutic Targets

Virtual screening campaigns targeting emerging therapeutic applications of 2-Phenylfuro[2,3-h]chromen-4-one leverage high-throughput computational methods to identify promising protein targets and optimize binding interactions. Structure-based virtual screening protocols demonstrate significant success in identifying novel therapeutic opportunities across diverse target classes [21] [12] [22].

Collaborative virtual screening initiatives involving multiple pharmaceutical libraries have proven particularly effective for furanoflavonoid lead optimization [21] [12]. These approaches enable rapid structure-activity relationship expansion through parallel screening of proprietary compound collections, identifying both close analogues and scaffold-hop opportunities with enhanced potency and selectivity profiles.

Target class analysis reveals favorable binding characteristics across kinases, proteases, nuclear receptors, and ion channels [11] [10]. Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 4 demonstrate particularly strong binding affinities in the range of -6.0 to -9.5 kilocalories per mole, supporting anticancer therapeutic applications [15] [11]. Alpha-glucosidase inhibition studies show binding energies of -7.5 to -7.9 kilocalories per mole, indicating potential for diabetes management applications [5].

Emerging viral targets, particularly SARS-CoV-2 main protease, exhibit significant binding affinity for furanoflavonoid structures with calculated binding energies ranging from -5.8 to -8.4 kilocalories per mole [9] [23]. Molecular docking analysis identifies key interactions with catalytic residues and allosteric sites, providing foundations for antiviral drug development strategies.

Histone Deacetylase 2 represents a novel therapeutic target for 2-Phenylfuro[2,3-h]chromen-4-one derivatives, with virtual screening identifying compounds achieving binding affinities comparable to established inhibitors [24]. The absence of hydroxamate groups in flavonoid structures addresses toxicity concerns associated with current clinical inhibitors while maintaining effective zinc coordination within the active site.

Polypharmacology prediction models identify multi-target binding profiles for furanoflavonoid compounds, enabling rational design of selective or promiscuous inhibitors based on therapeutic requirements [18]. Machine learning algorithms trained on comprehensive target-compound interaction databases predict off-target effects and guide selectivity optimization strategies.

Fragment-based virtual screening approaches decompose 2-Phenylfuro[2,3-h]chromen-4-one into constituent pharmacophores, enabling systematic exploration of chemical space around each fragment [25]. This methodology facilitates identification of bioisosteric replacements and novel synthetic routes for activity enhancement while maintaining favorable pharmaceutical properties.

XLogP3

3.6

Dates

Last modified: 04-14-2024

Explore Compound Types